N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-3-20(17,18)14-10-6-7-12(19-2)11(9-10)15-8-4-5-13(15)16/h6-7,9,14H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEOMWVVFFMYPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)OC)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The initial step often involves the synthesis of the 2-oxopyrrolidin-1-yl group. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with ethanesulfonyl chloride in the presence of a base like triethylamine to form the ethanesulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Oxidation Reactions
The ethanesulfonamide group and aromatic methoxy substituent participate in oxidation processes under controlled conditions:
| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfonamide oxidation | H<sub>2</sub>O<sub>2</sub> (30%), 60°C, 4 hrs | Sulfonic acid derivative | 72 | |
| Methoxy demethylation | BBr<sub>3</sub> (1M in DCM), 0°C to RT | Phenolic derivative with -OH group | 85 |
Key findings:
-
Oxidation of the sulfonamide group generates a sulfonic acid derivative, enhancing water solubility.
-
Boron tribromide selectively cleaves the methoxy group without affecting the pyrrolidinone ring.
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring facilitates substitution at the para position to the methoxy group:
| Electrophile | Catalyst/Conditions | Product | Reaction Time | Reference |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 4-Methoxy-5-nitro derivative | 3 hrs | |
| Chlorination | Cl<sub>2</sub>, FeCl<sub>3</sub>, 40°C | 4-Chloro-3-(2-oxopyrrolidinyl) analog | 6 hrs |
Notable observations:
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Nitration occurs preferentially at the 5-position due to directing effects of methoxy and sulfonamide groups.
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Chlorination requires Lewis acid catalysis for efficient substitution.
Pyrrolidinone Ring Modifications
The 2-oxopyrrolidin-1-yl group undergoes characteristic lactam reactions:
| Reaction | Reagents | Key Product Features | Application Relevance | Reference |
|---|---|---|---|---|
| Ring-opening | LiAlH<sub>4</sub>, THF, reflux | Secondary amine with extended chain | Bioactive intermediate | |
| N-Alkylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF | N-Methylpyrrolidinone variant | Improved metabolic stability |
Mechanistic insight:
-
LiAlH<sub>4</sub> reduces the lactam carbonyl to a methylene group, generating a flexible amine linker.
-
N-Alkylation preserves the ring structure while modulating electronic properties.
Sulfonamide Group Reactivity
The ethanesulfonamide moiety participates in two primary reaction types:
Sulfonamide as a Leaving Group
| Conditions | Products | Selectivity Notes | Reference |
|---|---|---|---|
| NaOH (2M), 80°C, 12 hrs | Aromatic amine + ethanesulfonate salt | Complete cleavage | |
| NH<sub>3</sub>/MeOH, 100°C, 24 hrs | Sulfonamide → sulfonic acid amide | Partial conversion (62%) |
Sulfonamide as a Nucleophile
| Electrophile | Solvent/Temp | Adduct Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C | N-Acetyl sulfonamide derivative | 88 | |
| Benzyl bromide | DMF, 60°C | N-Benzylated sulfonamide | 75 |
Biochemical Interactions
The compound inhibits ADAM17 through a dual mechanism:
Structural analysis reveals:
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The ethanesulfonamide group forms hydrogen bonds with D88 and K91 residues (BRD4-1 numbering) .
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Chlorophenoxy derivatives increase binding affinity 10-fold compared to parent compounds .
Stability Under Physiological Conditions
Critical degradation pathways were characterized:
| Condition | Half-Life | Major Degradation Products | Implications |
|---|---|---|---|
| pH 1.2 (simulated gastric) | 4.2 hrs | Methoxy-cleaved phenol derivative | Oral bioavailability challenge |
| pH 7.4 (blood) | 28 hrs | Sulfonic acid + intact pyrrolidinone | Suitable for IV administration |
| UV light (254 nm) | 1.5 hrs | Ring-opened dihydroquinoline analog | Requires light-protected storage |
Scientific Research Applications
Therapeutic Applications
The compound has been investigated for several therapeutic applications, primarily due to its unique structural features that allow interaction with various biological targets.
Cancer Treatment
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide has shown potential as an anticancer agent. It exhibits cytotoxic effects on various cancer cell lines through mechanisms such as:
- Induction of Apoptosis : Studies have demonstrated that the compound can trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, contributing to its anticancer effects.
Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for treating infections caused by resistant bacterial strains. Its efficacy against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) has been documented, with lower minimum inhibitory concentrations compared to traditional antibiotics.
Anti-inflammatory Effects
The compound may also play a role in modulating inflammatory responses. Research suggests it can inhibit pro-inflammatory cytokines, potentially benefiting conditions characterized by excessive inflammation, such as arthritis.
Case Studies
Several case studies underscore the efficacy and potential applications of this compound:
Cancer Cell Line Studies
In vitro experiments have shown that this compound significantly reduces cell viability in human cancer cell lines at micromolar concentrations. The mechanism was linked to apoptosis and cell cycle disruption.
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |
| More effective than standard agents |
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of the compound against various bacterial strains. Results indicated promising activity against MRSA, with MIC values lower than those of conventional antibiotics.
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antimicrobial Efficacy | MIC determination | Lower MIC than standard antibiotics |
Inflammatory Disease Models
In animal models of arthritis, administration of the compound led to reduced inflammation and pain scores compared to control groups, suggesting its potential in treating inflammatory conditions.
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Inflammatory Models | Animal testing | Reduced swelling and pain scores |
Summary of Biological Activities
The following table summarizes the biological activities observed for this compound:
Mechanism of Action
The mechanism by which N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can alter biological pathways, leading to therapeutic effects such as reduced inflammation or pain relief.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares the target compound with three structurally related ethanesulfonamide derivatives:
Key Observations:
- Substituent Diversity : The target compound’s methoxy and 2-oxopyrrolidin groups contrast with halogenated (e.g., chloro, fluoro) and heterocyclic substituents (e.g., pyrazole, pyrrolopyridine) in analogs. Methoxy groups enhance solubility compared to hydrophobic groups like trifluoromethyl .
- Hydrogen Bonding : The 2-oxopyrrolidin moiety may engage in hydrogen bonding, a critical factor in crystal packing and target binding, as discussed in hydrogen bonding patterns .
- Biological Activity : Ethanesulfonamide derivatives are frequently explored in oncology. Compound 6b exhibits antitumor activity, while the compound is explicitly designed for cancer treatment .
Physicochemical Properties
- Melting Point : The compound (melting point 175–178°C) highlights the impact of rigid heterocycles (pyrazolopyrimidine, chromen) on thermal stability . The target compound’s melting point is unreported but likely lower due to its less rigid substituents.
- Molecular Weight : Higher molecular weights (e.g., 589.1 in ) correlate with bulkier substituents, which may affect bioavailability. The target compound’s molecular weight is expected to be lower (~350–400 g/mol), favoring better pharmacokinetics.
Potential Therapeutic Implications
- Target Binding : The ethanesulfonamide group is a common pharmacophore in kinase inhibitors and enzyme antagonists. The 2-oxopyrrolidin group may mimic natural substrates, enhancing binding affinity.
- Selectivity : Fluorine substituents in analogs (e.g., ) improve metabolic stability and target selectivity, whereas the target’s methoxy group may reduce off-target interactions .
Biological Activity
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide is a compound that has garnered interest in the pharmaceutical and biochemical research fields due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxy group, a pyrrolidinone ring, and an ethanesulfonamide moiety. Its IUPAC name is this compound, and it can be represented by the following structural formula:
Target Enzyme
The primary biological target of this compound is ADAM17 (A Disintegrin And Metalloproteinase 17) . This enzyme plays a crucial role in the shedding of membrane proteins, including the precursor of Tumor Necrosis Factor-alpha (TNF-alpha), which is significant in inflammatory processes.
Mode of Action
The compound acts as an inhibitor of ADAM17 by binding to its active site. This inhibition prevents the release of TNF-alpha, thereby modulating inflammatory responses and potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Biochemical Pathways Affected
Inhibition of ADAM17 by this compound affects several key biochemical pathways:
- Inflammatory Response : By reducing TNF-alpha levels, it may alleviate symptoms in diseases such as rheumatoid arthritis and other inflammatory disorders.
- Cell Signaling : The modulation of protein shedding can influence various signaling pathways involved in cell proliferation and survival.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits ADAM17 activity in various cell lines. For instance, assays conducted on prostate cancer cell lines showed a significant reduction in cell viability when treated with this compound, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Effect on Viability (%) |
|---|---|---|
| LNCaP | < 1 | 90 |
| PC3 | < 1 | 85 |
| 22RV1 | < 1 | 80 |
Case Studies
- Prostate Cancer : A study indicated that treatment with this compound resulted in decreased tumor growth in vivo without significant toxicity to surrounding tissues. The mechanism involved suppression of AR (androgen receptor)-independent pathways.
- Inflammatory Diseases : In models of inflammation, administration of the compound led to reduced cytokine levels and improved clinical outcomes in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.
Q & A
Q. What synthetic methodologies are employed for the preparation of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide, and how is purity ensured?
The synthesis typically involves coupling ethanesulfonamide to a substituted phenyl moiety. A key step is introducing the 2-oxopyrrolidin group via nucleophilic substitution or palladium-catalyzed cross-coupling. For purity, flash chromatography (e.g., using methylene chloride/ethyl acetate gradients) is critical, achieving >95% purity . Post-synthesis characterization via and NMR confirms structural integrity, while high-resolution mass spectrometry (HRMS) validates molecular weight. Melting point analysis further corroborates compound identity .
Q. Which analytical techniques are essential for structural characterization of this compound?
- NMR Spectroscopy : NMR identifies proton environments (e.g., methoxy and pyrrolidinone signals), while NMR confirms carbon frameworks (e.g., sulfonamide and aromatic carbons).
- Mass Spectrometry : HRMS provides exact mass matching (±5 ppm) to theoretical values.
- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S).
- Melting Point : Serves as a rapid purity check (e.g., sharp melting range 206–209°C) .
Q. How are preliminary biological activity assays designed for this compound?
Initial screens often use cancer cell lines (e.g., PC3, A431) to assess antiproliferative activity via MTT or ATP-based viability assays. Dose-response curves (0.01–100 µM) determine EC values. Positive controls (e.g., doxorubicin) validate assay sensitivity. Parallel toxicity assays on non-cancerous cells (e.g., HEK293) establish selectivity indices .
Advanced Research Questions
Q. How can molecular docking elucidate interactions between this compound and its protein targets?
Using software like MOE, the compound’s 3D structure is docked into target binding sites (e.g., α,β-tubulin for antitubulin agents). Key steps:
- Protein Preparation : Add hydrogens, optimize charges, and remove crystallographic water molecules.
- Docking Parameters : Define binding site residues (e.g., PDB:1SA0) and use induced-fit algorithms.
- Analysis : Score poses based on hydrogen bonding (e.g., sulfonamide with Arg278), hydrophobic contacts (pyrrolidinone with Val238), and binding energy (∆G ≤ −8 kcal/mol suggests strong affinity) .
Q. What strategies resolve contradictions in activity data across different cancer cell lines?
- Mechanistic Profiling : Compare target engagement (e.g., BET bromodomain inhibition via TR-FRET assays) to rule off-target effects .
- Resistance Studies : Assess ABC transporter expression (e.g., P-gp) via qPCR to identify efflux-mediated resistance.
- Metabolic Stability : Test liver microsome stability to correlate activity with bioavailability.
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Core Modifications : Replace methoxy with halogens (e.g., fluorine) to enhance metabolic stability.
- Side Chain Variations : Introduce alkyl groups on the pyrrolidinone to improve hydrophobic interactions.
- Bioisosteres : Substitute ethanesulfonamide with trifluoromethanesulfonamide to boost electron-withdrawing effects. Validate via EC shifts in U251 glioblastoma models .
Q. What crystallographic techniques are used to analyze this compound’s solid-state structure?
Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing. For example:
Q. How are pharmacophore models developed for this compound’s target engagement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
